N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine
Overview
Description
N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:
Schiff Base Formation: The initial step involves the condensation of 4-methoxybenzaldehyde with 6-morpholin-4-ylpyrimidin-4-amine under acidic or basic conditions to form the Schiff base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can further modify the compound.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine can be compared with similar compounds such as:
2-[(4-methoxyphenyl)amino]-6-morpholin-4-ylpyrimidin-4-amine: Similar structure but different substitution pattern.
4-[(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-2-amine: Variation in the position of the methoxyphenyl group.
N-[(E)-(2-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine: Different position of the methoxy group on the phenyl ring.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-22-14-4-2-13(3-5-14)11-19-20-15-10-16(18-12-17-15)21-6-8-23-9-7-21/h2-5,10-12H,6-9H2,1H3,(H,17,18,20)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEPWNNHVHUFFN-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=CC(=NC=N2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=CC(=NC=N2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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